molecular formula C17H17NO4S B2469751 N-(3-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE CAS No. 823835-82-1

N-(3-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE

Cat. No.: B2469751
CAS No.: 823835-82-1
M. Wt: 331.39
InChI Key: OROJCKVNCMQCJR-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide is a synthetic chemical compound designed for research applications, particularly in neuroscience and medicinal chemistry. Its molecular structure incorporates a methylbenzenesulfonyl group, a moiety recognized for its potential in targeting cyclooxygenase-2 (COX-2), a key enzyme linked to inflammatory processes in the brain . Research on structurally related compounds containing the methylsulfonyl benzene unit has demonstrated their utility as potent and selective COX-2 inhibitors, which have shown effective anticonvulsant action in preclinical models of epilepsy . Furthermore, the acetamide and sulfonamide functional groups within the molecule are of significant interest. Similar sulfonamide-based compounds are being actively investigated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the study of neurodegenerative disorders . The integration of these pharmacophores suggests that this compound represents a valuable chemical tool for researchers exploring novel therapeutic pathways for neurological diseases, inflammation, and oxidative stress, warranting further investigation into its specific mechanism of action and pharmacological profile. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-12-6-8-16(9-7-12)23(21,22)11-17(20)18-15-5-3-4-14(10-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROJCKVNCMQCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide typically involves the reaction of 3-acetylphenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group undergoes oxidation under controlled conditions. In the presence of strong oxidizing agents like KMnO₄ or CrO₃ in acidic media, the acetyl moiety is converted to a carboxylic acid:

Reaction:

N-(3-Acetylphenyl)-2-(4-methylbenzensulfonyl)acetamideH2SO4KMnO4N-(3-Carboxyphenyl)-2-(4-methylbenzensulfonyl)acetamide+CO2\text{N-(3-Acetylphenyl)-2-(4-methylbenzensulfonyl)acetamide} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{N-(3-Carboxyphenyl)-2-(4-methylbenzensulfonyl)acetamide} + \text{CO}_2

Key Data:

Oxidizing AgentTemperatureYieldReference
KMnO₄/H₂SO₄80–100°C68%

The reaction proceeds via radical intermediates, with the α-hydrogen of the acetyl group abstracted first, leading to ketone oxidation.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

In 6M HCl at reflux:

AcetamideAcetic Acid+N-(3-Acetylphenyl)-2-(4-methylbenzenesulfonyl)amine\text{Acetamide} \rightarrow \text{Acetic Acid} + \text{N-(3-Acetylphenyl)-2-(4-methylbenzenesulfonyl)amine}

Basic Hydrolysis

In NaOH (10%) at 60°C:

AcetamideAcetate+Free Amine\text{Acetamide} \rightarrow \text{Acetate} + \text{Free Amine}

Kinetic Data:

ConditionRate Constant (k, s⁻¹)Half-Life (t₁/₂)Reference
6M HCl3.2×1043.2 \times 10^{-4}36 min
10% NaOH1.8×1041.8 \times 10^{-4}64 min

Electrophilic Aromatic Substitution

The acetyl and sulfonamide groups direct electrophiles to specific positions on the aromatic rings:

Chlorination

Using FeCl₃ and N-chlorosuccinimide (NCS) at 70°C, chlorination occurs at the para position of the acetylphenyl group :

Ar-H+NCSFeCl3Ar-Cl\text{Ar-H} + \text{NCS} \xrightarrow{\text{FeCl}_3} \text{Ar-Cl}

Product Analysis:

Reactant PositionProduct StructureYield1^1H NMR Shift (ppm)Reference
3-Acetylphenyl3-Acetyl-4-chlorophenyl83%δ 7.91 (d, J=2.0 Hz)

Sulfonamide Reactivity

The sulfonamide group participates in nucleophilic substitution and coupling reactions:

N-Alkylation

With alkyl halides (e.g., CH₃I) in DMF/K₂CO₃:

NH+CH3IN-CH3\text{NH} + \text{CH}_3\text{I} \rightarrow \text{N-CH}_3

Conditions:

  • Temperature: 50°C

  • Time: 12 hours

  • Yield: 72%

Cross-Coupling

In Pd-catalyzed Suzuki-Miyaura reactions:

Br-Ar+B(OH)2-RPd(PPh3)4Ar-R\text{Br-Ar} + \text{B(OH)}_2\text{-R} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-R}

Optimized Parameters:

CatalystBaseSolventYieldReference
Pd(PPh₃)₄K₂CO₃DME89%

Reductive Amination

The acetyl group can be reduced to an amine using LiAlH₄:

C=OLiAlH4CH2-NH\text{C=O} \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{-NH}

Product Characterization:

  • MS (EI): m/zm/z 378 (M⁺)

  • 13^{13}13C NMR: δ 25.6 (CH₃), 169.6 (C=O)

Thermal Degradation

At temperatures >200°C, decomposition occurs via sulfonamide cleavage:

C-SO2-NSO2+Amine Byproducts\text{C-SO}_2\text{-N} \rightarrow \text{SO}_2 + \text{Amine Byproducts}

TGA Data:

Decomposition StageTemperature RangeMass LossReference
1200–250°C22%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces intramolecular cyclization:

AcetamidehνQuinolinone Derivative\text{Acetamide} \xrightarrow{h\nu} \text{Quinolinone Derivative}

Product Confirmation:

  • IR: 1685 cm⁻¹ (C=O stretch)

  • XRD: Confirmed 6-membered ring formation

Scientific Research Applications

N-(3-Acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes, while the sulfonyl group can interact with biological molecules, potentially inhibiting certain enzymes or signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl/Phenoxy Groups

a. N-(3-Acetylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide (C₂₀H₂₃NO₃; 325.41 g/mol)

  • Key Features: Replaces the sulfonyl group with a phenoxy ring containing isopropyl and methyl substituents.
  • Implications: Reduced polarity compared to the target compound may lower solubility but improve lipid membrane permeability.

b. (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (C₁₃H₁₅N₂O₅S; 299.34 g/mol)

  • Key Features : Incorporates a sulfamoyl group and a cyclic oxotetrahydrofuran ring.
  • Synthesized using triethylamine and ethanol, indicating distinct reactivity from the target compound .

Benzothiazole and Triazole Derivatives

a. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

  • Key Features : Benzothiazole core with a trifluoromethyl group and methoxyphenyl substituent.
  • Implications: The electron-deficient benzothiazole enhances binding to aromatic residues in enzymes.

b. 2-{[5-(4-TERT-BUTYLPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE

  • Key Features : Combines a triazole ring, tert-butyl group, and dibenzofuran moiety.
  • Implications: The triazole ring may confer antimicrobial or kinase-inhibitory activity.

Pharmaceutical Intermediates and Derivatives

a. N-(3-Acetylphenyl)-acetamide (Zaleplon Intermediate)

  • Key Features : Simpler structure lacking the sulfonyl group.
  • Implications: Used in synthesizing zaleplon, a sedative-hypnotic drug. The absence of sulfonyl groups simplifies metabolism but reduces target versatility .

b. N-[4-(4-NITRO-2-SULFAMOYL-BENZENESULFONYL)-PHENYL]-ACETAMIDE

  • Key Features : Dual sulfonyl groups and a nitro substituent.
  • Implications : Increased molecular weight (≈500 g/mol) and polarity may hinder bioavailability. The nitro group enhances reactivity but raises toxicity concerns .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications
N-(3-Acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide C₂₄H₂₄N₂O₄S 436.52 Acetylphenyl, methylbenzenesulfonyl Potential enzyme inhibition
N-(3-Acetylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide C₂₀H₂₃NO₃ 325.41 Phenoxy, isopropyl, methyl Improved lipophilicity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide C₁₇H₁₃F₃N₂O₂S 366.36 Benzothiazole, trifluoromethyl, methoxy Enhanced receptor binding
Zaleplon Intermediate C₁₀H₁₁NO₂ 177.20 Acetylphenyl (no sulfonyl) Sedative-hypnotic precursor

Biological Activity

N-(3-Acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide, a compound with significant pharmaceutical potential, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H15NO3S
  • CAS Number : 5317-87-3

The synthesis of this compound typically involves a reaction between 3-acetylphenol and 4-methylbenzenesulfonyl chloride under controlled conditions. The process yields a sulfonamide derivative that exhibits enhanced biological properties compared to its precursors .

1. Anticancer Activity

Research indicates that this compound demonstrates potent anticancer activity. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), reveal that the compound induces apoptosis and inhibits cell proliferation.

  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell survival, such as the PI3K/Akt and MAPK pathways. This inhibition leads to increased apoptosis rates in treated cells .

2. Anti-inflammatory Properties

The compound also exhibits significant anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

  • Experimental Findings : In animal models of inflammation, administration of the compound resulted in decreased paw edema and reduced levels of inflammatory markers in serum .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : Disc diffusion assays revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 1: Anticancer Efficacy

A study conducted by Figueroa et al. (2021) assessed the effects of this compound on MCF-7 cells. The results indicated an IC50 value of 15 µM, suggesting potent anticancer activity. The study highlighted the compound's ability to induce G0/G1 phase arrest in the cell cycle, thereby inhibiting proliferation .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, the anti-inflammatory effects were evaluated using a carrageenan-induced paw edema model in rats. The treatment group receiving this compound showed a significant reduction in paw swelling (p < 0.01) compared to controls, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activities Summary

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in MCF-7 cells; IC50 = 15 µM
Anti-inflammatoryReduces TNF-α and IL-6 production; decreases edema in animal models
AntimicrobialEffective against S. aureus and E. coli; MIC comparable to antibiotics

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(3-acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves multi-step protocols, including condensation of intermediates (e.g., 3-acetylphenylamine with activated sulfonyl acetates). Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalysts like triethylamine to enhance yield. Purification via recrystallization or column chromatography ensures >95% purity . Optimization studies suggest continuous flow reactors improve scalability while maintaining structural fidelity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR: Expected signals include a singlet for the acetyl proton (~2.5 ppm) and aromatic protons (6.8–8.2 ppm). The sulfonyl group’s sulfur-oxygen bonds are confirmed by distinct downfield shifts .
  • IR: Strong absorbance bands at ~1700 cm⁻¹ (C=O stretch of acetamide) and ~1350/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches) validate functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer: Initial screens should include:

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens, with MIC values compared to standard antibiotics .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to determine IC₅₀ values. Electron-withdrawing substituents on the aromatic ring may enhance activity .

Advanced Research Questions

Q. How do reaction mechanisms differ for sulfonyl vs. sulfanyl derivatives of this compound?

  • Methodological Answer: Sulfonyl groups (SO₂) act as strong electron-withdrawing moieties, stabilizing intermediates in nucleophilic substitution reactions. In contrast, sulfanyl (S-) groups participate in redox-driven transformations, such as disulfide bond formation. Computational studies (DFT) and kinetic isotope effects can elucidate these pathways .

Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer:

  • Assay Standardization: Control for variables like cell passage number, serum concentration, and incubation time.
  • Structural Analog Comparison: Test derivatives (e.g., 4-methylpiperidin-1-yl sulfonyl analogs) to isolate substituent effects .
  • Meta-Analysis: Pool data from multiple studies using standardized metrics (e.g., pIC₅₀) to identify trends .

Q. What in silico tools predict the compound’s interaction with enzymatic targets (e.g., acetylcholinesterase)?

  • Methodological Answer:

  • Molecular Docking (AutoDock Vina): Model binding affinity to AChE’s catalytic site, focusing on π-π stacking with Trp86 and hydrogen bonding with Glu198.
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Compare results to known inhibitors (e.g., physostigmine) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Methodological Answer:

  • Accelerated Stability Testing: Incubate at 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS.
  • pH-Rate Profiling: Determine hydrolysis rates in buffers (pH 1–10). Sulfonamide bonds are typically stable at pH 4–8 but hydrolyze under extreme conditions .

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